Cas no 1807413-72-4 (3-Bromo-5-(3-chloropropanoyl)cinnamic acid)
3-Bromo-5-(3-chloropropanoyl)cinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-(3-chloropropanoyl)cinnamic acid
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- Inchi: 1S/C12H10BrClO3/c13-10-6-8(1-2-12(16)17)5-9(7-10)11(15)3-4-14/h1-2,5-7H,3-4H2,(H,16,17)/b2-1+
- InChI Key: KUXOINXJIYAZOA-OWOJBTEDSA-N
- SMILES: BrC1C=C(/C=C/C(=O)O)C=C(C=1)C(CCCl)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 317
- XLogP3: 2.8
- Topological Polar Surface Area: 54.4
3-Bromo-5-(3-chloropropanoyl)cinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013404-1g |
3-Bromo-5-(3-chloropropanoyl)cinnamic acid |
1807413-72-4 | 97% | 1g |
$1445.30 | 2023-09-02 |
3-Bromo-5-(3-chloropropanoyl)cinnamic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Bromo-5-(3-chloropropanoyl)cinnamic acid
3-Bromo-5-(3-chloropropanoyl)cinnamic acid: Properties, Applications, and Market Insights
3-Bromo-5-(3-chloropropanoyl)cinnamic acid (CAS No. 1807413-72-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated cinnamic acid derivative features unique structural characteristics, making it valuable for synthetic applications and drug discovery. With the increasing demand for halogenated organic compounds in medicinal chemistry, this molecule stands out due to its versatile reactivity and potential biological activities.
The molecular structure of 3-Bromo-5-(3-chloropropanoyl)cinnamic acid combines a cinnamic acid backbone with bromine and chloropropanoyl functional groups. This arrangement enhances its utility as a building block in organic synthesis. Researchers often explore its role in creating heterocyclic compounds or as an intermediate in the development of bioactive molecules. Its electron-withdrawing properties make it particularly useful in cross-coupling reactions, which are pivotal in modern pharmaceutical manufacturing.
Recent studies highlight the growing interest in 3-Bromo-5-(3-chloropropanoyl)cinnamic acid derivatives for their potential applications in anti-inflammatory and antimicrobial agents. The compound's ability to interact with biological targets has spurred investigations into its mechanism of action. Additionally, its compatibility with green chemistry principles aligns with the industry's shift toward sustainable synthesis methods, a hot topic among researchers and environmental advocates.
From a commercial perspective, the demand for high-purity 3-Bromo-5-(3-chloropropanoyl)cinnamic acid is rising, particularly in regions with strong pharmaceutical and agrochemical sectors. Suppliers emphasize its role in custom synthesis and contract research organizations (CROs). Analytical techniques such as HPLC and NMR are commonly employed to ensure quality control, addressing concerns about consistency in research applications.
For laboratories and industries seeking reliable sources of CAS 1807413-72-4, it is essential to evaluate suppliers based on purity certifications and scalability. The compound's stability under standard storage conditions (typically at 2-8°C) further enhances its practicality for long-term use. As research into functionalized cinnamic acids expands, this compound is poised to play a crucial role in next-generation therapeutic developments.
In conclusion, 3-Bromo-5-(3-chloropropanoyl)cinnamic acid represents a compelling case study in the intersection of organic chemistry and applied science. Its structural versatility, combined with emerging applications in drug discovery, ensures its relevance in both academic and industrial settings. Future research may uncover additional functionalities, solidifying its position as a key player in synthetic chemistry.
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